molecular formula C32H46O8 B1669327 Cucurbitacin B CAS No. 6199-67-3

Cucurbitacin B

Cat. No.: B1669327
CAS No.: 6199-67-3
M. Wt: 558.7 g/mol
InChI Key: IXQKXEUSCPEQRD-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cucurbitacin B, a tetracyclic triterpenoid saponin, primarily targets the JAK/STAT3 signaling pathway . This pathway plays a crucial role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it interacts with FAK and vinculin , affecting the cytoskeleton’s cell adhesion and contractility . It also interferes with the activity of the GTPases RAC1 and CDC42 , which are important regulators of cell tension .

Mode of Action

This compound inhibits the JAK/STAT3 signaling pathway, thereby impacting the proliferation and maintenance of cancerous cells . It also inhibits FAK and vinculin expression, affecting the cytoskeleton’s cell adhesion and contractility . Furthermore, it interferes with the activity of the GTPases RAC1 and CDC42, thereby impacting cell migration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the activation, proliferation, and maintenance of cancerous cells . This leads to downstream effects such as inhibited cell proliferation, invasion, and migration; induced apoptosis; and encouraged cell cycle arrest .

Pharmacokinetics

This compound has a low oral bioavailability of approximately 10% . After oral dosing, the maximum concentration in plasma is reached within approximately 30 minutes . The level of this compound in plasma increases proportionally to the given dose . After intravenous administration, it has a large volume of distribution of about 51.65 L/kg and exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs . Only negligible amounts of unchanged this compound are excreted via urine and feces, suggesting that the compound might be biotransformed before undergoing excretion .

Result of Action

This compound has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest . In particular, it has shown potent anticancer activity against A549/DDP cells .

Action Environment

This compound is primarily present in the plant kingdom, especially in the Cucurbitaceae family . These natural compounds are also known in several genera within other plant families . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited . As a result, an increase in their chemical synthesis has been developed by researchers . The environment, including the source of extraction and the method of synthesis, can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Cucurbitacin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate various signaling pathways, such as the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3), nuclear factor erythroid 2-related factor-2/antioxidant responsive element (Nrf2/ARE), nuclear factor (NF)-κB, AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, cancerous inhibitor of protein phosphatase-2A/protein phosphatase-2A (CIP2A/PP2A), Wnt, focal adhesion kinase (FAK), Notch, and Hippo-Yes-associated protein (YAP) pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell proliferation and migration, induces apoptosis, and encourages cell cycle arrest . It also compromises cancer cell migration by decreasing mortalin, hnRNP-K, vascular endothelial growth factor, matrix metalloproteinase 2, and fibronectin .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the proliferation of, and induces apoptosis in, human cancer cells via STAT3 pathway inhibition and increased intracellular reactive oxygen species (ROS) . It also triggers replicative senescence and inhibits metastatic potential of the cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The level of this compound in plasma increases proportionally to the given dose . After administration, it has a large volume of distribution and exhibits a high tissue to plasma concentration ratio .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats, this compound was administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg . The absolute oral bioavailability of this compound was approximately 10% .

Metabolic Pathways

This compound is involved in various metabolic pathways. There is currently no available this compound metabolism profile, and glucuronide conjugated this compound is proposed as a major metabolite .

Transport and Distribution

This compound can be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . After intravenous administration, it exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs .

Subcellular Localization

It is known that this compound can be distributed extensively into internal organs , suggesting that it may localize to various subcellular compartments.

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin B undergoes various chemical reactions, including hydrogenation, deacetylation, hydroxylation, dehydrogenation, and isomerization . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrothis compound and isothis compound .

Comparison with Similar Compounds

  • Cucurbitacin E
  • Cucurbitacin D
  • Cucurbitacin I
  • Dihydrocucurbitacin B
  • Isothis compound

This compound stands out for its extensive research applications and potential therapeutic benefits, making it a valuable compound in the field of natural product chemistry and pharmacology.

Biological Activity

Cucurbitacin B (CuB) is a triterpenoid compound primarily derived from plants in the Cucurbitaceae family, known for its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and antioxidant effects. This article reviews the current understanding of the biological activities of this compound, supported by recent research findings, data tables, and case studies.

Anticancer Properties

This compound exhibits significant antiproliferative effects against various cancer cell lines, particularly pancreatic cancer. In vitro studies demonstrate that CuB inhibits the growth of human pancreatic cancer cells at concentrations as low as 10710^{-7} mol/L, with a notable 69.2%69.2\% reduction in tumor volume in xenograft models treated with CuB compared to controls . The mechanisms underlying its anticancer effects include:

  • Cell Cycle Arrest : CuB induces G2-M phase arrest in cancer cells, leading to apoptosis. This process is associated with the inhibition of JAK/STAT signaling pathways and the modulation of cyclin and Bcl-XL expression .
  • Synergistic Effects : When combined with gemcitabine, CuB enhances the drug's antiproliferative effects, achieving up to 79%79\% tumor inhibition .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeIC50 (mol/L)Tumor Volume Reduction (%)Mechanism
Pancreatic Cancer5×1085\times 10^{-8}69.2%69.2\%JAK/STAT inhibition
Nasopharyngeal CancerNot specifiedSignificantFerroptosis induction

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. Research indicates that CuB downregulates the NLRP3 inflammasome pathway and suppresses TLR4 signaling, which are critical in inflammatory responses . The compound also exhibits protective effects in models of arthritis by mitigating MSU-induced inflammation .

Antioxidant Activity

CuB has been shown to reduce oxidative stress in hepatocytes by decreasing levels of glutathione (GSH) while increasing lipid peroxidation markers like malondialdehyde (MDA). This antioxidant activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS) .

Cardioprotective Effects

Recent studies highlight the cardioprotective potential of this compound. It has been found to:

  • Enhance Cardiac Function : CuB improves cardiac function post-myocardial infarction and reduces hypertrophy through autophagy activation .
  • Mitigate Ischemic Injury : In models of oxygen-glucose deprivation/reperfusion injury, CuB significantly reduced lactate dehydrogenase (LDH) release and apoptosis in cardiomyocytes, enhancing overall cardiac recovery .

Case Studies

In a study focusing on the therapeutic application of this compound for pancreatic cancer, researchers observed that treatment with CuB resulted in significant tumor regression without notable toxicity to surrounding tissues. Histological analyses confirmed that CuB did not adversely affect liver or kidney function during treatment periods .

Properties

CAS No.

6199-67-3

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+

InChI Key

IXQKXEUSCPEQRD-OUKQBFOZSA-N

SMILES

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Appearance

Solid powder

Color/Form

CRYSTALS FROM ABSOLUTE ETHANOL

melting_point

180 - 182 °C

Key on ui other cas no.

6199-67-3

physical_description

Solid

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cucurbitacin B;  Cuc B;  NSC 49451;  NSC 144154.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin B
Reactant of Route 2
Cucurbitacin B
Reactant of Route 3
Cucurbitacin B
Reactant of Route 4
Cucurbitacin B
Reactant of Route 5
Cucurbitacin B
Reactant of Route 6
Cucurbitacin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.